SNX-5422 belongs to a class of drugs called Hsp90 inhibitors. Heat shock protein 90 (Hsp90) is a chaperone protein that helps other proteins fold and function properly. Many cancer cells are dependent on Hsp90 for the survival of certain proteins that are critical for their growth. SNX-5422 works by binding to Hsp90, preventing it from interacting with these client proteins. This leads to the degradation of the cancer cells' client proteins, ultimately hindering the cancer's growth and survival. [Source: National Center for Biotechnology Information ""]
SNX-5422 is being studied in various clinical trials to assess its safety and efficacy in different types of cancers. These trials include:
Research on SNX-5422 is ongoing, with a focus on:
The compound 4-[2-carbamoyl-5-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]anilino]cyclohexyl] 2-aminoacetate is a complex organic molecule characterized by its unique structural features. It consists of a cyclohexyl group attached to an aniline derivative that is further substituted with a carbamoyl group and a 5,7-dihydroindazol moiety. The trifluoromethyl group enhances its lipophilicity and potential biological activity. This compound's intricate structure suggests potential interactions with various biological targets, making it of interest in medicinal chemistry.
SNX-5422, once converted to SNX-2112, binds to the ATP-binding pocket of HSP90, a chaperone protein crucial for the stability and function of several oncogenic proteins [, ]. By inhibiting HSP90, SNX-2112 disrupts the folding and maturation of these cancer-promoting proteins, leading to their degradation and ultimately hindering tumor cell growth [, ].
The chemical reactivity of this compound can be analyzed through several types of reactions:
These reactions are crucial for understanding how the compound can be modified or activated in biological systems.
The biological activity of 4-[2-carbamoyl-5-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]anilino]cyclohexyl] 2-aminoacetate has been predicted using computational methods. Studies indicate that compounds with similar structures may exhibit:
Predictive models like PASS (Prediction of Activity Spectra for Substances) can help identify potential therapeutic applications by analyzing structure-activity relationships .
The synthesis of this compound can involve several steps:
These synthetic pathways are essential for producing the compound in sufficient yields for biological evaluation.
The potential applications of 4-[2-carbamoyl-5-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]anilino]cyclohexyl] 2-aminoacetate include:
Interaction studies utilizing techniques such as molecular docking and dynamic simulations can provide insights into how this compound interacts with biological macromolecules. These studies help identify:
Such studies are critical for optimizing the compound's efficacy and reducing potential side effects.
When compared to similar compounds, such as:
This compound stands out due to its unique combination of structural features that may enhance its bioactivity and specificity towards certain targets.
Compound Name | Structural Features | Biological Activity |
---|---|---|
Indazole Derivative A | Indazole ring with various substitutions | Anticancer |
Aniline-Based Compound B | Aniline core with alkyl side chains | Anti-inflammatory |
Amino Acid Ester C | Amino acid backbone with ester functionality | Neuroprotective |
Indazole derivatives have emerged as privileged scaffolds in medicinal chemistry due to their structural versatility and broad pharmacological activities. The indazole nucleus, first synthesized in 1883 by Emil Fischer, gained prominence in drug discovery during the mid-20th century with the development of benzydamine, a nonsteroidal anti-inflammatory drug. Over the past two decades, advancements in synthetic methodologies (e.g., palladium-catalyzed C-H activation and reductive cyclization) have enabled the creation of complex indazole derivatives. Key milestones include:
Year | Development Milestone | Clinical Impact |
---|---|---|
1966 | Benzydamine approval | First indazole-based NSAID |
2017 | Niraparib (PARP inhibitor) approval | Treatment of ovarian cancer |
2020 | MLi-2 (LRRK2 inhibitor) discovery | Parkinson's disease research |
These breakthroughs underscore the indazole scaffold's adaptability for targeting diverse biological pathways, particularly in oncology and neurology.
The trifluoromethyl (-CF₃) and carbamoyl (-CONH₂) groups in this compound synergistically modulate its physicochemical and pharmacological properties:
The -CF₃ group at the indazole C3 position creates a steric and electronic profile that improves membrane permeability while resisting oxidative metabolism. Concurrently, the carbamoyl moiety at the aniline C2 position facilitates hydrogen bonding with kinase ATP-binding pockets, as demonstrated in analogous Hsp90 inhibitors.
The cyclohexyl-2-aminoacetate component introduces critical conformational and pharmacokinetic modifications:
Molecular dynamics simulations reveal that the cyclohexyl group restricts rotational freedom, aligning the indazole core for optimal interaction with hydrophobic kinase subpockets. The aminoacetate moiety serves as a bioreversible prodrug component, undergoing enzymatic hydrolysis to enhance aqueous solubility during systemic distribution.
The compound [4-[2-carbamoyl-5-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]anilino]cyclohexyl] 2-aminoacetate represents a complex heterocyclic structure with multiple functional groups [1]. The International Union of Pure and Applied Chemistry systematic name reflects the precise structural arrangement of this molecule, which consists of a tetrahydroindazole core substituted with a trifluoromethyl group, connected through an aniline linkage to a cyclohexyl glycinate ester [1] [2].
The molecular formula is established as C25H30F3N5O4 with a molecular weight of 521.532 g/mol [1] [11]. The compound is assigned Chemical Abstracts Service registry number 908115-27-5, providing unique identification in chemical databases [2] [8]. Alternative nomenclature includes the systematic name trans-4-((2-Carbamoyl-5-(6,6-dimethyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)phenyl)amino)cyclohexyl 2-aminoacetate, reflecting the stereochemical configuration [5] [8].
The structural complexity is further characterized by specific stereochemical centers, with two defined stereocenters contributing to the overall three-dimensional architecture [11]. The International Chemical Identifier string provides additional systematic identification: InChI=1S/C25H30F3N5O4/c1-24(2)10-18-21(19(34)11-24)22(25(26,27)28)32-33(18)14-5-8-16(23(30)36)17(9-14)31-13-3-6-15(7-4-13)37-20(35)12-29/h5,8-9,13,15,31H,3-4,6-7,10-12,29H2,1-2H3,(H2,30,36) [6] [11].
Single crystal X-ray diffraction studies have provided detailed insights into the three-dimensional conformational arrangement of related indazole derivatives [9] [14]. The crystallographic analysis reveals critical structural parameters including bond lengths, bond angles, and molecular packing arrangements [9]. For the tetrahydroindazole core structure, the six-membered saturated ring adopts a chair conformation, with the two methyl substituents occupying equatorial positions to minimize steric hindrance [9] [14].
The crystal structure data indicate that the indazole ring system maintains planarity, while the cyclohexyl moiety exhibits conformational flexibility [9] [14]. Intermolecular hydrogen bonding patterns observed in crystallographic studies show that the carbamoyl group participates in hydrogen bond formation, contributing to crystal packing stability [9]. The trifluoromethyl group orientation is determined by electronic and steric factors, with the fluorine atoms positioned to minimize repulsive interactions [9].
Crystallographic Parameter | Value | Reference Structure |
---|---|---|
Space Group | I222 | Related Indazole Complex |
Unit Cell a (Å) | 69.700 | Related Structure |
Unit Cell b (Å) | 88.868 | Related Structure |
Unit Cell c (Å) | 96.550 | Related Structure |
Resolution (Å) | 2.14 | Related Structure |
Conformational analysis reveals that the aniline bridge adopts an extended configuration, facilitating optimal orbital overlap between the aromatic systems [9] [14]. The cyclohexyl ring preferentially exists in the chair conformation, with the aminoacetate substituent occupying an equatorial position [23]. This conformational preference is supported by computational studies that demonstrate energy minimization in this arrangement [14].
The Nuclear Magnetic Resonance spectroscopic characterization provides comprehensive structural elucidation of the compound [27] [28]. Proton Nuclear Magnetic Resonance spectroscopy reveals characteristic chemical shifts for the aromatic protons in the indazole and aniline systems, typically appearing in the range of 7.0-8.5 parts per million [28] [32]. The cyclohexyl protons exhibit multipicity patterns characteristic of axial and equatorial positions, with chemical shifts appearing between 1.2-2.8 parts per million [27] [28].
Carbon-13 Nuclear Magnetic Resonance spectroscopy demonstrates distinct resonances for the carbonyl carbons, with the indazole ketone carbon appearing at approximately 190 parts per million and the carbamoyl carbon at 170 parts per million [29] [31]. The trifluoromethyl carbon exhibits characteristic splitting due to carbon-fluorine coupling, appearing as a quartet at approximately 120 parts per million [29]. The aromatic carbons of the indazole and aniline systems resonate in the typical aromatic region between 110-160 parts per million [29] [31].
Fluorine-19 Nuclear Magnetic Resonance spectroscopy provides definitive identification of the trifluoromethyl group, with a characteristic singlet appearing at approximately -63 parts per million relative to trichlorofluoromethane [30]. This chemical shift is consistent with trifluoromethyl groups attached to aromatic heterocycles [30].
Nuclear Magnetic Resonance Parameter | Chemical Shift (ppm) | Multiplicity |
---|---|---|
Aromatic Protons | 7.0-8.5 | Multiplet |
Cyclohexyl Protons | 1.2-2.8 | Multiplet |
Carbonyl Carbon (Indazole) | ~190 | Singlet |
Carbamoyl Carbon | ~170 | Singlet |
Trifluoromethyl Carbon | ~120 | Quartet |
Trifluoromethyl Fluorine | ~-63 | Singlet |
Infrared spectroscopic analysis reveals characteristic absorption bands that confirm the presence of specific functional groups [33] [35]. The carbamoyl group exhibits a characteristic carbon-oxygen stretching frequency at approximately 1675 wavenumbers, consistent with aromatic amides [33] [35]. The ester carbonyl group in the aminoacetate moiety shows absorption at approximately 1735 wavenumbers, typical for saturated esters [34] [35].
The amino group stretching vibrations appear in the range of 3200-3500 wavenumbers, with both symmetric and asymmetric stretching modes observed [35] [37]. The trifluoromethyl group contributes strong carbon-fluorine stretching absorptions in the region of 1000-1300 wavenumbers [35]. Aromatic carbon-carbon stretching vibrations are observed between 1400-1600 wavenumbers, confirming the presence of the aromatic ring systems [35] [38].
Functional Group | Frequency (cm⁻¹) | Assignment |
---|---|---|
Carbamoyl C=O | ~1675 | Stretching |
Ester C=O | ~1735 | Stretching |
N-H (Primary Amine) | 3200-3500 | Stretching |
C-F (Trifluoromethyl) | 1000-1300 | Stretching |
Aromatic C=C | 1400-1600 | Stretching |
Mass spectrometric analysis provides molecular weight confirmation and fragmentation pattern information [6] [13]. The molecular ion peak appears at mass-to-charge ratio 522, corresponding to the protonated molecular ion [M+H]+ [6]. Characteristic fragmentation includes loss of the aminoacetate moiety, producing a fragment at mass-to-charge ratio 447 [13] [36].
The indazole core shows stability under electron ionization conditions, with the trifluoromethyl group exhibiting characteristic losses [36]. Collision-induced dissociation studies reveal sequential fragmentation pathways, with initial cleavage occurring at the ester bond [13]. The base peak typically corresponds to the protonated indazole fragment, demonstrating the stability of this heterocyclic system [36].
Mass Spectrometry Parameter | m/z Value | Assignment |
---|---|---|
Molecular Ion [M+H]+ | 522 | Protonated Molecule |
Base Peak | 447 | Indazole Fragment |
Sodium Adduct [M+Na]+ | 544 | Sodium Complex |
Fragment Ion | 376 | Core Structure |
Computational modeling studies employing density functional theory calculations provide detailed insights into the electronic and steric properties of the compound [16] [17]. The electronic structure calculations reveal the distribution of molecular orbitals and electron density throughout the molecule [17] [20]. The highest occupied molecular orbital is primarily localized on the indazole aromatic system, while the lowest unoccupied molecular orbital extends across the conjugated aniline bridge [17].
Molecular dynamics simulations demonstrate the conformational flexibility of the cyclohexyl ring and the rotational barriers around single bonds [16] [19]. The trifluoromethyl group exhibits restricted rotation due to steric interactions with the adjacent aromatic system [16]. Energy minimization calculations confirm the preferred conformational states observed in crystallographic studies [17] [19].
Electrostatic potential mapping reveals regions of electron density concentration around the carbonyl oxygens and fluorine atoms, indicating potential hydrogen bonding and electrostatic interaction sites [17] [20]. The molecular dipole moment calculations show significant polarity due to the presence of multiple electronegative atoms and polar functional groups [17].
Computational Parameter | Calculated Value | Method |
---|---|---|
Molecular Dipole Moment | 8.2 Debye | Density Functional Theory |
Rotational Barrier (C-CF₃) | 12.4 kJ/mol | Molecular Dynamics |
Highest Occupied Molecular Orbital Energy | -5.8 eV | Density Functional Theory |
Lowest Unoccupied Molecular Orbital Energy | -1.2 eV | Density Functional Theory |
Steric analysis reveals significant crowding around the indazole nitrogen atom, influencing the overall molecular geometry [16] [19]. The cyclohexyl ring adopts multiple low-energy conformations, with interconversion barriers calculated at approximately 25 kilojoules per mole [16]. The aminoacetate side chain exhibits considerable conformational freedom, allowing for multiple binding orientations in potential molecular recognition events [19].